molecular formula C13H15BrN2O3 B7018112 N-(2-bromo-4-methoxyphenyl)-6-oxopiperidine-2-carboxamide

N-(2-bromo-4-methoxyphenyl)-6-oxopiperidine-2-carboxamide

Cat. No.: B7018112
M. Wt: 327.17 g/mol
InChI Key: IIHLWAMAFKJPLI-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methoxyphenyl)-6-oxopiperidine-2-carboxamide is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a piperidine ring

Properties

IUPAC Name

N-(2-bromo-4-methoxyphenyl)-6-oxopiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c1-19-8-5-6-10(9(14)7-8)16-13(18)11-3-2-4-12(17)15-11/h5-7,11H,2-4H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHLWAMAFKJPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCCC(=O)N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methoxyphenyl)-6-oxopiperidine-2-carboxamide typically involves multiple steps. One common method starts with the bromination of 4-methoxyacetophenone using N-bromosuccinimide (NBS) in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile . The resulting bromo compound is then reacted with piperidine-2-carboxylic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methoxyphenyl)-6-oxopiperidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-bromo-4-methoxybenzoic acid, while substitution of the bromine atom with an amine can yield N-(2-amino-4-methoxyphenyl)-6-oxopiperidine-2-carboxamide.

Scientific Research Applications

N-(2-bromo-4-methoxyphenyl)-6-oxopiperidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methoxyphenyl)-6-oxopiperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4-methoxyphenyl)-6-oxopiperidine-2-carboxamide is unique due to its combination of a bromine atom, methoxy group, and piperidine ring This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs

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